molecular formula C21H16N2O3 B10901481 5-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide

5-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide

Cat. No.: B10901481
M. Wt: 344.4 g/mol
InChI Key: SUMJTXIKMNQJFE-UHFFFAOYSA-N
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Description

5-[(2-NAPHTHYLOXY)METHYL]-N~2~-(3-PYRIDYL)-2-FURAMIDE is a complex organic compound with the molecular formula C21H16N2O3. It is characterized by the presence of a naphthyloxy group, a pyridyl group, and a furan ring, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-NAPHTHYLOXY)METHYL]-N~2~-(3-PYRIDYL)-2-FURAMIDE typically involves multiple steps, including the formation of the naphthyloxy and pyridyl intermediates, followed by their coupling with the furan ring. One common method involves the cyclization of 2-(2-naphthyloxy)alkanals over Amberlyst 15 resin, which provides the desired regioisomer .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-NAPHTHYLOXY)METHYL]-N~2~-(3-PYRIDYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

5-[(2-NAPHTHYLOXY)METHYL]-N~2~-(3-PYRIDYL)-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-NAPHTHYLOXY)METHYL]-N~2~-(3-PYRIDYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyloxy and pyridyl derivatives, such as:

  • 2-(2-Naphthyloxy)alkanals
  • Naphtho[2,1-b]furans

Uniqueness

What sets 5-[(2-NAPHTHYLOXY)METHYL]-N~2~-(3-PYRIDYL)-2-FURAMIDE apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

5-(naphthalen-2-yloxymethyl)-N-pyridin-3-ylfuran-2-carboxamide

InChI

InChI=1S/C21H16N2O3/c24-21(23-17-6-3-11-22-13-17)20-10-9-19(26-20)14-25-18-8-7-15-4-1-2-5-16(15)12-18/h1-13H,14H2,(H,23,24)

InChI Key

SUMJTXIKMNQJFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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